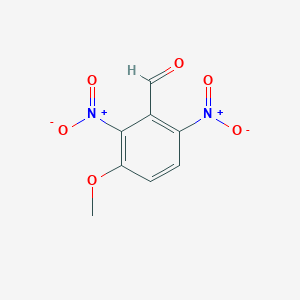

3-Methoxy-2,6-dinitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,6-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-7-3-2-6(9(12)13)5(4-11)8(7)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXLAXCQRPYPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305900 | |

| Record name | 3-methoxy-2,6-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10202-94-5 | |

| Record name | 3-Methoxy-2,6-dinitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10202-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2,6-dinitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC172559 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-2,6-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 2,6 Dinitrobenzaldehyde and Analogous Structures

Direct Nitration Approaches

Direct nitration stands as a primary method for the introduction of nitro groups onto an aromatic ring, though it presents challenges in controlling the position and number of nitro groups added.

Nitration of 3-Methoxybenzaldehyde (B106831) Precursors

The direct nitration of 3-methoxybenzaldehyde is a common route to introduce nitro groups. The methoxy (B1213986) group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. The interplay of these directing effects influences the final product distribution. The reaction typically employs a nitrating mixture, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid, to generate the nitronium ion (NO₂⁺), which is the active electrophile.

For instance, the nitration of 3-methoxybenzaldehyde can lead to the formation of various isomers, including 3-methoxy-2-nitrobenzaldehyde, 3-methoxy-4-nitrobenzaldehyde, 3-methoxy-5-nitrobenzaldehyde (B1590276), and 3-methoxy-6-nitrobenzaldehyde, as well as dinitrated products. The synthesis of 3-methoxy-5-nitrobenzaldehyde often involves the nitration of 3-methoxybenzaldehyde with nitric acid in acetic acid at controlled temperatures. Similarly, the nitration of 2-hydroxy-3-methoxybenzaldehyde (B140153) can also be employed to produce related nitro compounds.

The reaction conditions, such as temperature, reaction time, and the ratio of nitrating agents, are critical in determining the product outcome. For example, nitration of 2-chloro-3-methoxybenzaldehyde (B1353916) with potassium nitrate (B79036) in concentrated sulfuric acid yields a mixture of 2-chloro-4-nitro-3-methoxybenzaldehyde and 2-chloro-6-nitro-3-methoxybenzaldehyde. rsc.org

Regioselective Nitration Strategies and Challenges

Achieving regioselectivity in the nitration of substituted benzaldehydes is a significant challenge due to the competing directing effects of the substituents. The electron-withdrawing nature of the aldehyde group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, the methoxy group is an activating group that directs substitution to the ortho and para positions.

To overcome these challenges, various strategies have been developed. One approach involves the use of milder nitrating agents or specific catalysts to favor a particular isomer. For example, using nitric acid in an aqueous solution of sodium dodecylsulfate can provide a medium for the nitration of aromatic compounds with high regioselectivity. rsc.org Another strategy involves the protection of one of the functional groups to alter the directing effects during nitration.

The inherent electronic properties of the starting material heavily influence the regiochemical outcome. For example, in the nitration of 3-hydroxy-4-methoxybenzaldehyde (isovanillin), the hydroxyl group strongly directs ortho-nitration. google.com The presence of multiple activating or deactivating groups can lead to complex product mixtures, necessitating careful control of reaction conditions and purification methods to isolate the desired isomer. rsc.org

Multi-step Synthetic Routes

When direct nitration does not provide the desired isomer or leads to inseparable mixtures, multi-step synthetic routes offer a more controlled approach.

Routes via Substituted Toluene (B28343) and Benzaldehyde (B42025) Intermediates

A common multi-step strategy involves the synthesis of a substituted toluene derivative, which is then oxidized to the corresponding benzaldehyde. This approach allows for the introduction of nitro and methoxy groups onto the toluene ring with greater control over their positions before the final oxidation step.

For example, 4-methyl-2,5-dinitro-benzaldehyde can be synthesized from p-tolualdehyde through nitration. mdma.ch In another instance, 2,4-dinitrobenzaldehyde (B114715) can be prepared from 2,4-dinitrotoluene (B133949) by condensation with p-nitrosodimethylaniline followed by hydrolysis. orgsyn.orgnih.gov This method is particularly useful for toluenes substituted with strongly electron-withdrawing groups. nih.gov

The synthesis of 4-methoxy-2,3-dinitrobenzaldehyde (B8294118) has been achieved through sequential nitration steps under controlled conditions. smolecule.com The synthesis of 3-fluoro-4-methoxy-toluene from 3-nitro-4-methoxy-toluene involves reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction. caltech.edu

Oxidative Transformations of Benzyl (B1604629) Halides and Alcohols

The oxidation of benzyl halides and benzyl alcohols to their corresponding benzaldehydes is a fundamental transformation in organic synthesis and provides an alternative route to nitro-methoxy benzaldehydes. tandfonline.comrjpn.orggoogle.com

Several methods are available for the oxidation of benzyl halides. The Sommelet and Kröhnke reactions are commonly used, though they have certain limitations. tandfonline.com Other methods include the Kornblum method and oxidation with pyridine (B92270) N-oxides, tertiary aliphatic amine N-oxides, or the sodium salt of 2-nitropropane (B154153) (Hass-Bender oxidation). tandfonline.comwikipedia.org The Hass-Bender oxidation converts benzyl halides to benzaldehydes using the sodium salt of 2-nitropropane as the oxidant. wikipedia.org More recently, methods using potassium nitrate catalyzed by a phase-transfer catalyst in aqueous media have been developed for the selective oxidation of benzyl halides to benzaldehydes in high yields. researchgate.net

The oxidation of benzyl alcohols is another viable route. For example, 2,5-dinitrobenzaldehyde (B1319925) can be synthesized by oxidizing 2,5-dinitrobenzyl alcohol with an oxidizing agent like quinolinium chlorochromate. Similarly, 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde has been prepared by the oxidation of the corresponding alcohol with pyridinium (B92312) chlorochromate. researchgate.net

Formylation Reactions for Related Nitro-Methoxy Arenes

Formylation reactions introduce an aldehyde group directly onto an aromatic ring. While direct electrophilic formylation of nitroarenes is challenging due to their electron-deficient nature, alternative methods have been developed. organic-chemistry.org

One such method is the vicarious nucleophilic substitution (VNS) of hydrogen. This approach has been used for the para-formylation of nitroarenes using tris(benzotriazol-1-yl)methane as a reagent, which proceeds under basic conditions and yields p-nitroarylaldehydes in good yields. organic-chemistry.org

Synthesis of Structurally Related 3-Methoxy-Dinitrobenzaldehyde Isomers and Derivatives

The synthesis of various isomers and derivatives of 3-Methoxy-2,6-dinitrobenzaldehyde involves specific strategic approaches to direct the nitration and functional group transformations to the desired positions on the aromatic ring.

Synthesis of 3-Hydroxy-4-methoxy-2,6-dinitrobenzaldehyde

The synthesis of 3-Hydroxy-4-methoxy-2,6-dinitrobenzaldehyde (CAS Number: 351005-08-8) is a multi-step process that starts from a more accessible precursor. sigmaaldrich.com A common starting material is methyl 3-hydroxy-4-methoxybenzoate. mdpi.com The synthesis proceeds through the following key steps:

Alkylation: The initial step involves the alkylation of the hydroxyl group to protect it and introduce a desired side chain. For instance, reacting methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane (B140262) in the presence of a base like potassium carbonate yields the corresponding 3-(3-chloropropoxy)-4-methoxybenzoate intermediate. mdpi.com

Nitration: The subsequent step is the dinitration of the aromatic ring. This is typically achieved using a mixture of nitric acid and acetic acid. mdpi.com The electron-donating nature of the methoxy and alkoxy groups directs the nitro groups to the ortho and para positions relative to them.

Hydrolysis and Oxidation: The final steps would involve the hydrolysis of the ester group to a carboxylic acid, followed by a selective oxidation to the aldehyde. Alternatively, direct formylation methods can be employed.

A related synthesis involves the nitration of salicylaldehyde. The initial nitration yields a mixture of 3- and 5-nitrosalicylaldehyde. This mixture is then subjected to further nitration with a cold mixture of concentrated sulfuric acid and nitric acid to produce 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.com

| Starting Material | Reagents | Product | Yield |

| Methyl 3-hydroxy-4-methoxybenzoate | 1. 1-bromo-3-chloropropane, K2CO3; 2. HNO3, Acetic Acid | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 94.7% (alkylation step) |

| Salicylaldehyde | 1. Conc. HCl, Ice; 2. Conc. H2SO4, Conc. HNO3 | 2-hydroxy-3,5-dinitrobenzaldehyde | 85% |

Synthesis of 4-Methoxy-2,6-dinitrobenzaldehyde

The synthesis of 4-Methoxy-2,6-dinitrobenzaldehyde has been approached through the oxidation of the corresponding benzyl alcohol. One method involves the oxidation of (4-methoxy-2,6-dinitrophenyl)methanol using pyridinium chlorochromate (PCC) in methylene (B1212753) chloride at room temperature, which quantitatively affords the desired aldehyde. researchgate.net

Another approach starts from 2-bromomethyl-5-(4-methoxyphenyl)-1,3-dinitrobenzene. This compound is treated with DMSO and sodium bicarbonate, followed by heating, to yield a mixture of the aldehyde and the corresponding alcohol. This mixture is then oxidized with PCC to give 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde in high yield. researchgate.net

| Precursor | Oxidizing Agent | Solvent | Yield |

| (4-methoxy-2,6-dinitrophenyl)methanol | Pyridinium chlorochromate (PCC) | Methylene chloride | Quantitative |

| 2-Bromomethyl-5-(4-methoxyphenyl)-1,3-dinitrobenzene derived mixture | Pyridinium chlorochromate (PCC) | Methylene chloride | 90% |

Synthesis of Bulky Dinitro-Methoxybenzaldehyde Derivatives

The synthesis of bulky dinitro-methoxybenzaldehyde derivatives often requires careful consideration of steric hindrance. For instance, the synthesis of diindolylmethane derivatives with a methoxybenzaldehyde core has been explored. The reaction of indole (B1671886) with 3-methoxybenzaldehyde in water can produce the corresponding diindolylmethane derivative in good yield. d-nb.info Subsequent nitration of such bulky structures would need to account for the directing effects of the multiple substituents and potential steric hindrance.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of dinitro-methoxybenzaldehyde compounds, particularly during the nitration step, which is often exothermic and can lead to side products.

Key parameters that are frequently optimized include:

Temperature: Nitration reactions are highly exothermic, and controlling the temperature is critical to prevent over-nitration and the formation of byproducts. researchgate.net Reactions are often carried out at low temperatures, sometimes below 0°C, to manage the reaction rate and selectivity. semanticscholar.org

Acid Concentration: The concentration of the nitrating agent (typically a mixture of nitric and sulfuric acid) significantly influences the reaction outcome. researchgate.net Fine-tuning the acid concentration can improve safety and prevent the formation of unwanted isomers or over-nitrated products.

Reaction Time: The duration of the reaction is another important factor. Monitoring the reaction progress using techniques like TLC or GC/MS allows for quenching the reaction at the optimal time to maximize the yield of the desired product. researchgate.net

Catalysts: In some cases, catalysts can be employed to improve the efficiency and selectivity of the reaction. For example, ionic liquids have been used as catalysts in the esterification step of a related synthesis. google.com

The use of microreactor systems has emerged as a promising approach for optimizing nitration reactions. These systems offer superior heat and mass transfer, allowing for precise control over reaction conditions. This can lead to higher yields, improved purity, and a safer process compared to traditional batch reactors. laryee.com

| Parameter | Optimization Strategy | Rationale |

| Temperature | Lowering the reaction temperature, often to 0°C or below. | Controls the exothermic nature of nitration, reducing side reactions and over-nitration. researchgate.netsemanticscholar.org |

| Acid Concentration | Adjusting the concentration of nitric and sulfuric acids. | Improves safety and selectivity, preventing the formation of unwanted byproducts. researchgate.net |

| Reaction Time | Monitoring the reaction progress to determine the optimal duration. | Maximizes the yield of the desired product while minimizing degradation or further reactions. researchgate.net |

| Solvent | Selecting an appropriate solvent, such as acetic acid. | Ensures proper solubility of reactants and facilitates a controlled reaction environment. mdpi.com |

| Technology | Utilizing microreactors for continuous flow processing. | Provides precise control over reaction parameters, enhancing safety, yield, and purity. laryee.com |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 2,6 Dinitrobenzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical reactions, including condensations and nucleophilic additions.

Condensation reactions of 3-methoxy-2,6-dinitrobenzaldehyde with heterocyclic compounds like pyrrole (B145914) are utilized in the synthesis of more complex molecular architectures, such as porphyrins. For instance, the condensation of pyrrole with 3,5-di-tert-butyl-2,6-dinitrobenzaldehyde in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) in dichloromethane (B109758) leads to the formation of a tetrakis(2',6'-dinitro-3',5'-di-tert-butylphenyl)porphyrin. researchgate.net This reaction highlights the utility of dinitrobenzaldehyde derivatives in constructing sterically hindered porphyrin systems. researchgate.net

The general principle of such condensations involves the acid-catalyzed reaction of the aldehyde with multiple pyrrole units, followed by oxidation to form the stable, aromatic porphyrin macrocycle. While the specific reaction of this compound with pyrrole is not detailed in the provided results, the reactivity of similar dinitrobenzaldehydes suggests its potential as a precursor in analogous porphyrin syntheses. researchgate.net

The aldehyde's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of many synthetic transformations. While specific examples of nucleophilic addition to this compound are not extensively detailed in the search results, the general principles of carbonyl chemistry apply. The electron-withdrawing nitro groups are expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to less substituted benzaldehydes.

One of the fundamental reactions involving nucleophilic addition is the Wittig reaction. For example, a key step in the synthesis of certain combretastatin (B1194345) analogues involves a Wittig reaction between a substituted benzyltriphenylphosphonium (B107652) bromide and a dinitrobenzaldehyde derivative. nih.gov This reaction proceeds via nucleophilic addition of the ylide to the aldehyde, forming a betaine (B1666868) intermediate which then collapses to form an alkene and triphenylphosphine (B44618) oxide. nih.gov

Reactions and Functional Group Interconversions of Nitro Groups

The two nitro groups are strong electron-withdrawing groups that significantly influence the molecule's reactivity. They can be transformed into other functional groups and also direct the course of aromatic substitution reactions.

The reduction of nitro groups to amines is a common and important transformation. Various reagents can achieve this, with the choice often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com For substrates where dehalogenation is a concern, Raney nickel is often preferred. commonorganicchemistry.com Other reagents like iron (Fe) or zinc (Zn) in acidic media, and tin(II) chloride (SnCl₂), provide milder conditions for this reduction. nih.govcommonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can be useful when hydrogenation or acidic conditions are not compatible with the substrate and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

In the context of related dinitro compounds, the reduction of a nitro group to an amine has been achieved using zinc in acetic acid. nih.gov This method was employed in the synthesis of combretastatin amines. nih.gov Catalytic reduction with Raney nickel in ethanol (B145695) has also been reported for the reduction of a nitrophenyl group to an aminophenyl group in a dihydropyridine (B1217469) derivative. google.com

The general mechanism for the reduction of a nitro group to an aniline (B41778) involves a two-pathway model. The direct route involves the reduction of the nitro compound to a nitroso derivative, then to a hydroxylamine (B1172632), and finally to the aniline. The condensation route involves the reaction of the nitroso intermediate with the hydroxylamine to form an azoxy compound, which is further reduced to an azo compound, then a hydrazo compound, and finally to the aniline. unimi.it

The strong electron-withdrawing nature of the two nitro groups deactivates the aromatic ring towards electrophilic aromatic substitution. However, they activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro groups.

In a related compound, 3-methoxy-2-nitrobenzaldehyde, the nitro group is displaced by nucleophiles in preference to the methoxy (B1213986) group. rsc.org For example, the reaction of this compound with sodium azide (B81097) results in the displacement of the nitro group at the 2-position to form 2-azido-3-methoxy-6-nitrobenzaldehyde. rsc.org This demonstrates the activating effect of the nitro groups on nucleophilic aromatic substitution.

Reactivity of the Methoxy Substituent and Aromatic Ring System

The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring. However, its effect is largely overshadowed by the powerful electron-withdrawing nitro groups.

In some reactions, the methoxy group itself can be displaced. For instance, in the context of tele-nucleophilic aromatic substitution, the reaction of 1,3-dinitro-5-trichloromethylbenzene with sodium methoxide (B1231860) was initially reported to yield 4-methoxy-3,5-dinitrobenzaldehyde, but was later corrected to show the formation of methyl 3,5-dinitrobenzoate. arkat-usa.org This highlights the complex reactivity patterns that can emerge in highly substituted aromatic systems.

Directing Effects in Electrophilic Aromatic Substitution

The orientation of incoming electrophiles in reactions with substituted benzenes is dictated by the electronic properties of the substituents already present on the ring. Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), which in turn determines whether they direct substitution to the ortho and para positions, or to the meta position.

In the case of this compound, the benzene (B151609) ring is decorated with four substituents: a methoxy group (-OCH₃) at position 3, two nitro groups (-NO₂) at positions 2 and 6, and an aldehyde group (-CHO) at position 1.

Activating Group: The methoxy group is a strong activating group. organicchemistrytutor.com Through resonance, it donates electron density to the aromatic ring, particularly at the positions ortho (C2, C4) and para (C6) to itself. organicchemistrytutor.com Since the C2 and C6 positions are already substituted, the primary directing influence of the methoxy group is towards the C4 position.

Deactivating Groups: The nitro and aldehyde groups are powerful deactivating groups due to their electron-withdrawing nature. libretexts.org Deactivating groups generally direct incoming electrophiles to the meta position relative to themselves. utexas.edu

The nitro group at C2 directs meta to C4 and C6.

The nitro group at C6 directs meta to C2 and C4.

The aldehyde group at C1 directs meta to C3 and C5.

When multiple substituents are present, the directing effect is typically controlled by the most powerful activating group. stackexchange.com For this compound, the methoxy group is the sole activator and therefore the dominant directing influence. Its effect is reinforced by the meta-directing influence of both nitro groups, which also favor substitution at C4. The aldehyde group's direction to C5 is generally overridden. Consequently, electrophilic aromatic substitution on this molecule is predicted to occur predominantly at the C4 position.

| Substituent | Position | Electronic Effect | Directing Influence |

| Aldehyde (-CHO) | 1 | Strong Deactivator | Meta (to C3, C5) |

| Nitro (-NO₂) | 2 | Strong Deactivator | Meta (to C4, C6) |

| Methoxy (-OCH₃) | 3 | Strong Activator | Ortho, Para (to C2, C4, C6) |

| Nitro (-NO₂) | 6 | Strong Deactivator | Meta (to C2, C4) |

| Predicted Net Effect: Substitution primarily at C4 |

Role in Electron Density Modulation for Nucleophilic Attacks

The presence of multiple potent electron-withdrawing groups (-NO₂, -CHO) renders the aromatic ring of this compound highly electron-deficient. This significant reduction in electron density is a critical factor in facilitating nucleophilic attacks on the molecule. While the electron-donating methoxy group slightly counteracts this effect, its influence is largely overcome by the three deactivating substituents.

This electron-poor character makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing groups can stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. Research on analogous compounds, such as 4-methoxy-3,5-dinitrobenzaldehyde, shows a competition between two primary sites for nucleophilic attack: the aromatic ring and the carbonyl carbon of the aldehyde group. rsc.org

Attack at the Ring: Nucleophiles can attack the electron-deficient ring, particularly at the carbons bearing the nitro groups, leading to the formation of a stabilized Meisenheimer complex. rsc.org

Attack at the Carbonyl Group: Nucleophiles can also add to the electrophilic carbonyl carbon of the aldehyde, forming a hemiacetal or a related tetrahedral intermediate. rsc.org

Photochemical and Thermal Transformations

Ortho-nitrobenzyl compounds are a well-studied class of photoactive molecules, and this compound fits this structural motif, with its aldehyde group positioned ortho to the nitro group at C2. This arrangement enables a series of characteristic photochemical reactions upon exposure to UV light. researchgate.net

Photo-Cleavage Mechanisms and Aci-Nitro Form Intermediates

The key photochemical event for ortho-nitrobenzyl compounds is an intramolecular hydrogen atom transfer. Upon absorption of a photon, the molecule is promoted to an excited state. In this state, a hydrogen atom from the aldehyde group is transferred to one of the oxygen atoms of the adjacent nitro group. uni-marburg.de

This transfer results in the formation of a transient, high-energy intermediate known as an aci-nitro form . uni-marburg.de This species is a tautomer of the nitro group and is central to the subsequent chemical transformations. The formation of the aci-nitro intermediate is the pivotal step in the photo-cleavage, or "deprotection," process associated with this class of compounds. uni-marburg.de

Rearrangement Pathways (e.g., Benzisoxazoline Formation)

Following its formation, the highly reactive aci-nitro intermediate undergoes further rearrangement. One of the principal pathways involves a cyclization reaction. The aci-nitro species rearranges to form a cyclic intermediate, identified as a benzisoxazoline . uni-marburg.de This heterocyclic structure is unstable and proceeds to break down. The final step in this cascade is the fragmentation of the benzisoxazoline, which ultimately leads to the cleavage of the original molecule and the formation of a nitrosobenzaldehyde product. uni-marburg.de This entire sequence, from photo-excitation to final product formation, constitutes the mechanism of photocleavage for ortho-nitrobenzyl compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, offers clues about the molecule's structure.

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This is particularly useful for determining the molecular weight of the compound with high accuracy. For 3-Methoxy-2,6-dinitrobenzaldehyde (C₈H₆N₂O₇, Molecular Weight: 242.15 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at m/z 243.03 corresponding to the [M+H]⁺ ion.

In negative ion mode, which is effective for nitroaromatic compounds, the molecular anion [M-H]⁻ at m/z 241.02 would be observed. nih.gov Tandem MS (MS/MS) experiments on this ion could induce fragmentation. Common fragmentation pathways for nitroaromatic compounds in ESI-MS/MS include the loss of neutral molecules like NO and NO₂. nih.govresearchgate.net

Predicted ESI-MS Fragments for this compound

| Ion | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 243.03 |

| [M+Na]⁺ | 265.01 |

| [M-H]⁻ | 241.02 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by GC and then identifies the components by MS. nih.gov For the analysis of this compound, the sample would first be vaporized and passed through a GC column, where it would be separated from other components based on its boiling point and interactions with the column's stationary phase. Nitroaromatic compounds are well-suited for GC analysis. mdpi.comoup.combenthamdirect.com

The mass spectrometer in a typical GC-MS system uses a high-energy method like Electron Ionization (EI), which causes extensive fragmentation. chemguide.co.uk This fragmentation provides a characteristic "fingerprint" for the molecule. For this compound, the molecular ion peak (M⁺·) at m/z 242 would be observed. Characteristic fragmentation would likely involve the loss of various small groups. libretexts.orglibretexts.org Common losses for nitroaromatics include ·NO₂ (46 Da) and ·NO (30 Da). mdpi.com The aldehyde group can lose ·H (1 Da) or the ·CHO radical (29 Da), while the methoxy (B1213986) group can be lost as a ·CH₃ radical (15 Da).

Predicted GC-MS (EI) Fragments for this compound

| Fragment Ion | Proposed Loss from Molecular Ion (m/z 242) | Predicted m/z |

|---|---|---|

| [M-H]⁺ | ·H | 241 |

| [M-CH₃]⁺ | ·CH₃ | 227 |

| [M-NO]⁺ | ·NO | 212 |

| [M-CHO]⁺ | ·CHO | 213 |

| [M-NO₂]⁺ | ·NO₂ | 196 |

Electronic Absorption and Vibrational Spectroscopies

Spectroscopic methods provide detailed insights into the electronic and vibrational properties of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by "this compound" promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's conjugated system and the presence of chromophoric groups.

The UV-Vis spectrum of "this compound" is expected to be influenced by the benzaldehyde (B42025) core, which is substituted with a methoxy group and two nitro groups. These substituents can cause shifts in the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption.

Detailed experimental data on the specific electronic transitions and λmax values for "this compound" are not extensively available in the public domain. However, based on the analysis of structurally similar aromatic aldehydes, it is anticipated that the spectrum would exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The highly conjugated system, enhanced by the electron-withdrawing nitro groups, is likely to result in significant absorption in the UV region.

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region |

| π → π | Bonding π to antibonding π | UV region |

| n → π | Non-bonding to antibonding π | UV-Vis region |

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in "this compound". The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational modes (stretching, bending, etc.) of its chemical bonds.

The FT-IR spectrum of this compound will display a unique pattern of absorption bands that serve as a molecular fingerprint. The key functional groups that can be identified include the aldehyde group (C=O and C-H stretching), the nitro groups (N-O stretching), the methoxy group (C-O stretching and C-H stretching of the methyl group), and the aromatic ring (C=C and C-H stretching and bending).

While a specific experimental spectrum for "this compound" is not provided in the readily available literature, the expected characteristic absorption bands can be predicted based on established correlation tables for organic compounds.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1715 - 1695 |

| Aldehyde (C-H) | Stretching | 2850 - 2820 and 2750 - 2720 |

| Aromatic Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |

| Aromatic Nitro (NO₂) | Symmetric Stretching | 1355 - 1315 |

| Methoxy (C-O) | Asymmetric Stretching | 1275 - 1200 |

| Methoxy (C-O) | Symmetric Stretching | 1075 - 1020 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aromatic (C-H) | Out-of-plane Bending | 900 - 675 |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation and purification of "this compound" from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely employed to determine the purity of synthesized compounds like "this compound".

In a typical HPLC analysis, a solution of the compound is injected into a column containing a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each eluted component, producing a chromatogram.

Specific HPLC methods for the direct purity assessment of "this compound" are not detailed in the available literature. However, a general approach for analyzing aromatic aldehydes would likely involve a reversed-phase HPLC method.

Table 3: General Parameters for HPLC Purity Assessment of Aromatic Aldehydes

| Parameter | Typical Conditions |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV detector, monitoring at a wavelength where the compound has strong absorbance |

| Flow Rate | 0.5 - 2.0 mL/min |

Column chromatography is a fundamental purification technique used to separate "this compound" from byproducts and unreacted starting materials. This method is particularly useful for separating isomers, which often have very similar physical properties.

The process involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. The crude reaction mixture is then loaded onto the top of the column. A solvent or a mixture of solvents (the eluent or mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, leading to their separation.

For the purification of substituted benzaldehydes, silica gel is a commonly used stationary phase. The choice of eluent is critical and is often a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Table 4: Typical Conditions for Column Chromatography Purification of Substituted Benzaldehydes

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient or isocratic system of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate, Chloroform/Hexane) |

| Elution Monitoring | Thin-Layer Chromatography (TLC) |

Theoretical and Computational Investigations of 3 Methoxy 2,6 Dinitrobenzaldehyde

Electronic Structure and Molecular Properties

The arrangement of electrons and nuclei in 3-Methoxy-2,6-dinitrobenzaldehyde dictates its intrinsic chemical and physical characteristics. The interplay between the electron-donating methoxy (B1213986) group and the two strongly electron-withdrawing nitro groups, all attached to a benzaldehyde (B42025) framework, creates a unique electronic environment that is a key area of theoretical investigation.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating methoxy group. In contrast, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro groups and the carbonyl group of the aldehyde. This distribution is a consequence of the strong π-accepting nature of the nitro substituents.

Table 1: Illustrative Frontier Molecular Orbital Data from a Related Compound (Note: This data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, not this compound, and serves as an example of typical computational outputs.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -0.26751 | Highest Occupied Molecular Orbital |

| LUMO | -0.18094 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | -0.08657 | Indicates high chemical reactivity |

Data sourced from a DFT study on a Schiff base derived from trimethoxybenzaldehyde. nih.gov

Charge Distribution and Mulliken Population Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, offering a picture of electron distribution. nih.gov This analysis helps in understanding the electrostatic potential of the molecule and identifying sites susceptible to nucleophilic or electrophilic attack.

Detailed Mulliken charge values are obtained from quantum chemical calculations. This data is crucial for building accurate models of intermolecular interactions and for rationalizing the molecule's reactivity in polar environments.

Quantum Chemical Calculations

Quantum chemical calculations are the primary means of obtaining the theoretical data discussed above. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying the electronic properties of molecules. nih.gov DFT methods calculate the total energy of a system based on its electron density, offering a balance between accuracy and computational cost. cdnsciencepub.com Functionals such as B3LYP, combined with basis sets like 6-31G or 6-311G, are commonly used to optimize molecular geometries and calculate properties like FMO energies and vibrational frequencies. nih.govresearchgate.netresearchgate.net

A DFT study on this compound would provide a reliable optimized molecular structure, taking into account the steric hindrance between the ortho-substituents. It would also yield precise values for the HOMO and LUMO energies, the HOMO-LUMO gap, and the Mulliken charge distribution, quantitatively confirming the qualitative predictions.

Semi-Empirical Molecular Orbital Methods (e.g., AM1)

Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster, albeit less accurate, alternative to ab initio methods like DFT. researchgate.net These methods use parameters derived from experimental data to simplify the complex calculations of molecular electronic structure. researchgate.net AM1 is particularly useful for larger molecules where DFT calculations may be computationally expensive. While no specific AM1 calculations for this compound are reported in the searched literature, this method could be employed to quickly estimate its heat of formation, dipole moment, and optimized geometry.

Reaction Mechanism Modeling and Energy Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides critical information about the reaction's feasibility (thermodynamics) and rate (kinetics).

For this compound, reaction modeling could explore various transformations. For example, in nucleophilic aromatic substitution reactions, where a nucleophile displaces one of the nitro groups, modeling could pinpoint the most likely site of attack and the energy barrier for the reaction. Studies on the reactions of similar dinitrobenzaldehydes note that reaction conditions, such as temperature, can be important, suggesting that activation barriers, potentially influenced by steric hindrance from the ortho substituents, play a significant role. mdpi.com

Modeling the reaction of the aldehyde group, such as in condensation or oxidation reactions, would also be insightful. A two-dimensional reaction-coordinate diagram could be used to visualize the reaction pathway, showing the progression of bond-breaking and bond-forming events. nih.gov These theoretical models are essential for optimizing reaction conditions and designing new synthetic routes involving this compound.

Theoretical and computational chemistry provides a powerful lens for predicting the physicochemical properties and potential applications of novel molecules. For this compound, these methods are crucial for understanding how its unique arrangement of functional groups—a methoxy donor, two nitro acceptors, and an aldehyde on an aromatic ring—governs its behavior at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Correlation

The core structure features two powerful electron-withdrawing nitro (-NO₂) groups at positions 2 and 6, and an electron-donating methoxy (-OCH₃) group at position 3, all attached to a benzaldehyde moiety.

Key Structural Features and Their Predicted Influence:

Electron-Withdrawing Nitro Groups: The two nitro groups significantly lower the electron density of the benzene ring and increase the electrophilicity of the aldehyde's carbonyl carbon. This is a common feature in dinitrobenzaldehyde compounds. nih.gov

Electron-Donating Methoxy Group: The methoxy group at the meta-position to the aldehyde donates electron density to the ring through resonance, partially counteracting the effect of the nitro groups.

Steric Hindrance: The presence of two bulky nitro groups ortho to the aldehyde group is expected to cause significant steric strain. This steric hindrance likely forces the aldehyde group to rotate out of the plane of the benzene ring. cdnsciencepub.com Such a non-planar conformation can alter the molecule's conjugation, reactivity, and intermolecular interactions compared to less hindered benzaldehydes. Studies on 2,6-dinitrobenzaldehyde (B1206409) suggest that steric interactions with ortho substituents lead to a non-coplanar conformation of the aldehyde group. cdnsciencepub.com

These structural attributes can be quantified using molecular descriptors in QSAR studies to predict various properties.

Interactive Data Table: Predicted Structure-Property Correlations

| Structural Feature | Molecular Descriptor (Example) | Predicted Effect on Property |

| Two Nitro Groups (-NO₂) | Hammett Constant (σ) | High positive value, indicating strong electron withdrawal. Increases the acidity of ring protons and electrophilicity of the carbonyl carbon. |

| Methoxy Group (-OCH₃) | Resonance Effect | Electron-donating, slightly increasing electron density on the ring. |

| Aldehyde Group (-CHO) | Dipole Moment | Contributes significantly to the overall molecular dipole moment. |

| Ortho-Substituent Sterics | Dihedral Angle (O=C-C=C) | A non-zero dihedral angle between the aldehyde group and the aromatic ring is predicted, affecting π-system conjugation. cdnsciencepub.com |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics, including optical switching and data processing. nih.gov Organic molecules with significant NLO responses typically possess a π-conjugated system coupled with electron-donating (D) and electron-accepting (A) groups, creating a "push-pull" electronic structure.

The molecular architecture of this compound, featuring an electron-donating methoxy group and two strong electron-withdrawing nitro groups on a conjugated ring, suggests its potential as an NLO material. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of such molecules by calculating their hyperpolarizability values (β and γ). mdpi.com

First Hyperpolarizability (β): This parameter is associated with second-order NLO effects like second-harmonic generation (SHG). A large β value is indicative of a promising NLO material. The D-π-A structure of the molecule is a key prerequisite for a significant β value.

Second Hyperpolarizability (γ): This relates to third-order NLO effects. Materials with large γ values are important for applications like optical limiting. researchgate.net

While specific experimental or computational data for this compound is scarce, predictions can be made by analogy to similar compounds. Studies on other nitro- and methoxy-substituted aromatic compounds have shown that this combination of functional groups can lead to substantial NLO responses. mdpi.comresearchgate.net The calculated energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor; a smaller energy gap often correlates with higher hyperpolarizability. mdpi.com

Interactive Data Table: Predicted NLO Properties and Contributing Factors

| NLO Parameter | Predicted Value | Structural Rationale | Computational Method |

| First Hyperpolarizability (β) | Predicted to be significant | Asymmetric "push-pull" system (Donor: -OCH₃, Acceptor: -NO₂) enhances intramolecular charge transfer. | DFT (e.g., B3LYP/6-311++G) mdpi.com |

| Second Hyperpolarizability (γ) | Predicted to be significant | Presence of multiple strong withdrawing groups on a conjugated system. mdpi.com | DFT (e.g., B3LYP/6-311++G) mdpi.com |

| HOMO-LUMO Energy Gap (ΔE) | Predicted to be relatively small | The combined effect of donor and acceptor groups narrows the energy gap, facilitating electronic transitions. mdpi.com | TD-DFT mdpi.com |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor in Complex Organic Synthesis

The strategic placement of functional groups in 3-Methoxy-2,6-dinitrobenzaldehyde allows for its participation in a variety of chemical transformations, leading to the formation of intricate molecular architectures.

Synthesis of Polysubstituted Heterocyclic Compounds (e.g., Indazoles, Porphyrins)

The aldehyde functionality and the activated aromatic ring of this compound make it a suitable starting material for the synthesis of polysubstituted heterocyclic compounds.

Indazoles: While direct synthesis of indazoles from this compound is not extensively documented, related nitrobenzaldehydes are crucial in constructing the indazole scaffold. For instance, the cyclization of 2-methyl-5-nitroaniline, involving a diazotization step, yields 6-nitro-1H-indazole thieme-connect.de. The presence of electron-withdrawing groups like the nitro group is often essential for the success of such ring-closure reactions thieme-connect.de. The general principle involves the transformation of a substituted aniline (B41778), often bearing nitro groups, into a diazonium salt which then undergoes intramolecular cyclization thieme-connect.de. This highlights the potential of nitro-substituted benzaldehydes as precursors for indazoles, which are significant in medicinal chemistry due to their diverse biological activities, including acting as dopamine (B1211576) antagonists and anti-inflammatory agents thieme-connect.de.

Porphyrins: The synthesis of meso-substituted porphyrins often utilizes benzaldehydes as key reagents. While the direct use of this compound in major porphyrin synthesis methods like the Rothemund, Adler, or Lindsey methods is not prominently reported, the influence of substituents on the benzaldehyde (B42025) ring is a critical factor in determining the reaction's success and yield uga.edu. Electron-withdrawing groups can impact the stability of the intermediate porphyrinogen (B1241876) and the final porphyrin yield uga.edu. For example, the synthesis of 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin is achieved using 3,5-dinitrobenzaldehyde (B77469) illinois.edu. Although specific examples with this compound are scarce, the principles of porphyrin synthesis suggest its potential utility in creating unsymmetrical or highly functionalized porphyrins, which are valuable in developing biomimetic systems and molecular materials tsijournals.com.

| Heterocyclic Compound | Synthetic Strategy | Role of Nitrobenzaldehyde Derivative |

| Indazoles | Diazotization and cyclization of substituted anilines. | The nitro group acts as an essential electron-withdrawing group to facilitate ring closure. |

| Porphyrins | Condensation of pyrrole (B145914) with an aldehyde. | The electronic nature of the aldehyde's substituents influences reaction efficiency and yield. |

Intermediate in Specialized Pharmaceutical and Agrochemical Analogs

The structural motif of this compound is found within more complex molecules that are investigated for their potential biological activities. The presence of nitro groups and a methoxy (B1213986) group allows for a variety of chemical modifications, making it a useful intermediate in the synthesis of specialized pharmaceutical and agrochemical analogs sigmaaldrich.com.

For example, derivatives of nitrobenzaldehydes are used in the synthesis of compounds with potential therapeutic applications. Indazole derivatives, which can be synthesized from precursors bearing nitro groups, have shown promise as glucocorticoid receptor ligands for the treatment of inflammatory conditions google.com. The core structure of this compound can be a starting point for building molecules with desired biological properties.

Development of Photo-Responsive Caging Groups and Triggered Release Systems

The nitrobenzyl group is a well-established photolabile protecting group, and derivatives of this compound are explored in the development of sophisticated photo-responsive systems for the controlled release of active molecules.

Near-Infrared (NIR) Light-Triggered Release Systems

A significant area of research focuses on the development of drug delivery systems that can be activated by near-infrared (NIR) light, which offers deeper tissue penetration and reduced phototoxicity compared to UV light. While direct use of this compound is not the primary approach, its structural analog, 3-hydroxy-4-methoxy-2,6-dinitrobenzaldehyde, is a key component in some NIR-triggered systems scholaris.ca. These systems often employ upconverting nanoparticles (UCNPs) that absorb NIR light and emit UV light, which then cleaves a photolabile linker, such as one derived from a nitrobenzyl compound, to release a caged therapeutic agent scholaris.carsc.org. The efficiency of drug release can be dependent on both the irradiation time and the power of the NIR source scholaris.canih.gov.

| System Component | Function | Key Feature |

| Upconverting Nanoparticles (UCNPs) | Absorb NIR light and emit UV light. | Enables deep tissue penetration for activation. |

| Photolabile Linker (e.g., nitrobenzyl derivative) | Cages the active molecule and is cleaved by UV light. | Allows for light-triggered release. |

| Therapeutic Agent | The drug or active molecule to be released. | Provides the desired biological effect. |

Photodirected Oligonucleotide Deprotection Strategies

In the synthesis of oligonucleotide arrays, photosensitive protecting groups are employed to enable spatially controlled deprotection and synthesis of different oligonucleotide sequences at specific locations on a solid support google.com. The principle involves using a photolabile group to block the 5'-hydroxyl of a nucleotide. Upon patterned illumination, the protecting group is removed, allowing the next nucleotide to be coupled google.com. While dimethoxytrityl (DMT) is a common acid-labile protecting group, photosensitive alternatives based on 2-nitrobenzyl chemistry have been developed google.com. These photolabile groups offer an orthogonal deprotection strategy, avoiding the use of acid.

Design of Photochemical Drug Delivery Platforms

The development of photochemical drug delivery platforms aims to achieve precise spatial and temporal control over drug release, thereby enhancing therapeutic efficacy and minimizing side effects. Nitrobenzyl derivatives are integral to these platforms as "caging" agents that render a drug inactive until exposed to light scholaris.ca. The photochemical release of the drug is triggered by the cleavage of the bond between the drug and the nitrobenzyl cage scholaris.ca. Systems have been designed where an anti-cancer drug is tethered to a nanoparticle via a photolabile linker, allowing for triggered release upon irradiation scholaris.ca. This approach has been explored for delivering chemotherapeutic agents like 5-fluorouracil (B62378) scholaris.ca.

Functionalization for Sensing and Probing Applications

The unique electronic and structural characteristics of this compound, specifically the electron-withdrawing nature of the two nitro groups and the reactive aldehyde functionality, make it a compelling scaffold for the design of specialized chemical sensors and probes. These features allow for its functionalization to create molecules that can detect and report on specific chemical environments or reactive species.

Development of pH-Sensitive Probes and Spin Traps

The development of probes to measure pH is critical for understanding and monitoring chemical and biological processes, as cellular functions are highly dependent on pH homeostasis. thermofisher.com Intracellular pH is typically maintained in a narrow range of 6.8 to 7.4 in the cytosol and can be as low as 4.5 to 6.0 in acidic organelles like lysosomes. thermofisher.com Fluorescent probes that can accurately report on these pH changes are invaluable tools in cell biology. thermofisher.comnih.gov

While direct studies on this compound as a pH probe are not prevalent, the synthesis and properties of structurally analogous dinitrophenyl compounds demonstrate the potential of this chemical motif. For instance, research has shown that a nitrone-based spin trap derived from a dinitrobenzaldehyde scaffold can also function as a colorimetric pH sensor. journals.co.za In a relevant study, 2,6-dinitro-4-hydroxybenzaldehyde was synthesized and subsequently converted into a nitrone spin trap. journals.co.za This resulting compound, 4-aminomethoxy-3,5-dinitrophenyl-1-t-butylnitrone, exhibited a distinct color change in response to pH variations. journals.co.za The molecule contains an acidic proton with a pKa of 7.8; its removal under basic conditions induces a color shift from yellow to greenish-blue, a property that allows it to act as a pH indicator. journals.co.za

This principle could be applied to this compound. The aldehyde group provides a reactive site for condensation with a molecule like N-t-butylhydroxylamine to form a nitrone, a well-established functional group for trapping short-lived free radicals. The dinitroaromatic system, similar to the researched compound, could confer pH sensitivity. The electronic properties of the methoxy group, compared to the hydroxyl group in the studied analogue, would influence the exact pKa and spectral properties of the resulting probe.

Table 1: Comparison of pH-Dependent Spectral Properties of a Dinitrophenyl-based pH Sensor

| Compound | pH Condition | Color | λmax (nm) |

|---|---|---|---|

| 4-aminomethoxy-3,5-dinitrophenyl-1-t-butylnitrone | Acidic | Yellow | 390 |

| Basic | Greenish-blue | 575 |

Data sourced from a study on a structurally similar compound, illustrating the potential functionality. journals.co.za

Integration into Advanced Functional Materials

The aldehyde and dinitro-substituted benzene (B151609) core of this compound offers significant opportunities for its incorporation into larger, functional material systems. The aldehyde can act as a chemical handle for covalent attachment, while the photo-active nature of nitroaromatic compounds can be exploited in the development of light-responsive materials.

Hybrid Materials with Photo-Active Benzaldehyde Moieties (e.g., Coumarin-Functionalized Nanoparticles)

Hybrid materials, which combine organic and inorganic components, are a major focus of materials science as they can exhibit properties superior to either component alone. mdpi.com Benzaldehyde and its derivatives are frequently used as key building blocks in creating these advanced materials, including photo-crosslinkable polymers and photoactive metal-organic frameworks (MOFs). acs.orgresearchgate.net

Coumarins are a class of compounds known for their significant biological activities and interesting photochemical properties, such as undergoing [2π+2π] cycloadditions upon UV irradiation. uni-marburg.demdpi.com The functionalization of nanoparticles with coumarin (B35378) derivatives has been explored to create novel materials for catalysis and drug delivery. uni-marburg.denih.gov The synthesis of these functional materials often involves a condensation reaction between a hydroxycoumarin, an amine, and an aromatic aldehyde. nih.gov

For example, α-benzyl amino coumarin derivatives can be synthesized through a one-pot, three-component condensation of an aromatic aldehyde, an amine, and 4-hydroxycoumarin, often using nanoparticles as a catalyst to promote the reaction under green chemistry conditions. nih.gov While these syntheses have been demonstrated with a vast range of simple and substituted benzaldehydes, the integration of a highly functionalized molecule like this compound could impart new photo-responsive properties to the resulting hybrid material. nih.govacs.org

The nitro groups on the benzaldehyde ring are of particular interest. The photochemistry of o-nitrobenzyl compounds is a well-established strategy for creating "caged" compounds, where a molecule is released upon photo-irradiation. uni-marburg.de This mechanism involves an intramolecular hydrogen atom transfer to form an aci-nitro intermediate, which then rearranges to release the caged molecule and generate a nitroso-benzaldehyde by-product. uni-marburg.de Incorporating a 2,6-dinitrobenzaldehyde (B1206409) moiety into a coumarin-functionalized nanoparticle system could create a material where the coumarin's own fluorescence or reactivity could be modulated by the photochemical cleavage of the dinitrobenzyl group, leading to applications in photo-controlled release or sensing.

Table 2: Components for Synthesis of Functional Hybrid Materials

| Material Class | Core Component | Functional Moiety | Linker/Key Reactant | Potential Application |

|---|---|---|---|---|

| Coumarin-Functionalized Nanoparticles | Silica (B1680970) or Barium Silicate Nanoparticles uni-marburg.denih.gov | 4-Hydroxycoumarin nih.gov | Aromatic Aldehyde nih.gov | Catalysis, Drug Delivery uni-marburg.denih.gov |

| Photoactive MOFs | Metal Ions (e.g., Cu(I)) acs.org | N,N′-bis(4-pyridylmethyl)naphthalene diimide acs.org | Benzaldehyde (as product) | Photocatalysis acs.org |

This table illustrates how different components, including various benzaldehyde derivatives, are combined to create advanced functional materials. The specific properties of this compound make it a candidate for creating novel photo-active versions of these materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.